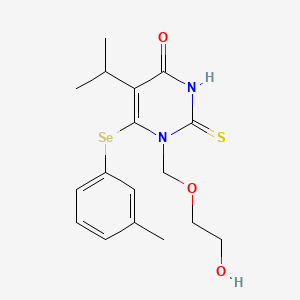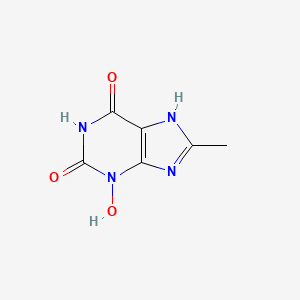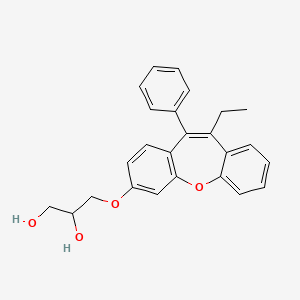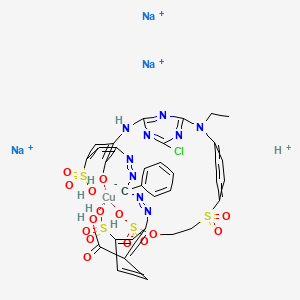
Trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(4-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(4-) is a complex organic compound. It is known for its vibrant color properties and is commonly used as a dye in various industrial applications. The compound’s structure includes multiple functional groups, making it a versatile chemical in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the azo compound. The process typically includes:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with phenolic compounds to form azo dyes.
Complex Formation: The azo dye is then complexed with copper ions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions under controlled conditions. The process requires precise temperature control and the use of stabilizing agents to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and amino groups.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of multiple functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a model system in studying complexation reactions and the behavior of azo compounds under various conditions.
Biology
In biological research, it is used as a staining agent due to its strong color properties.
Medicine
The compound’s derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry
It is widely used in the textile industry as a dye and in the production of colored plastics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo groups can participate in electron transfer reactions, making the compound useful in various redox processes. The sulphonyl groups enhance the compound’s solubility and stability in aqueous solutions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(4-)
- Trisodium hydrogen (2-((alpha-((3-((4-chloro-6-(ethyl(4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-2-hydroxy-5-sulphophenyl)azo)benzyl)azo)-4-sulphobenzoato(6-))cuprate(4-)
Uniqueness
This compound is unique due to its complex structure, which includes multiple functional groups and a metal ion complex. This makes it highly versatile and useful in various applications, from industrial dyes to scientific research.
Eigenschaften
CAS-Nummer |
1079350-81-4 |
|---|---|
Molekularformel |
C33H30ClCuN9Na3O15S4+3 |
Molekulargewicht |
1088.9 g/mol |
IUPAC-Name |
trisodium;2-[[[[3-[[4-chloro-6-[N-ethyl-4-(2-sulfooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-hydroxy-5-sulfophenyl]diazenyl]-phenylmethyl]diazenyl]-4-sulfobenzoic acid;copper;hydron |
InChI |
InChI=1S/C33H29ClN9O15S4.Cu.3Na/c1-2-43(20-8-10-21(11-9-20)59(47,48)15-14-58-62(55,56)57)33-37-31(34)36-32(38-33)35-26-17-23(61(52,53)54)18-27(28(26)44)40-42-29(19-6-4-3-5-7-19)41-39-25-16-22(60(49,50)51)12-13-24(25)30(45)46;;;;/h3-13,16-18,44H,2,14-15H2,1H3,(H,45,46)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,35,36,37,38);;;;/q-1;;3*+1/p+1 |
InChI-Schlüssel |
VHVOHINACFHRMA-UHFFFAOYSA-O |
Kanonische SMILES |
[H+].CCN(C1=CC=C(C=C1)S(=O)(=O)CCOS(=O)(=O)O)C2=NC(=NC(=N2)NC3=C(C(=CC(=C3)S(=O)(=O)O)N=N[C-](C4=CC=CC=C4)N=NC5=C(C=CC(=C5)S(=O)(=O)O)C(=O)O)O)Cl.[Na+].[Na+].[Na+].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


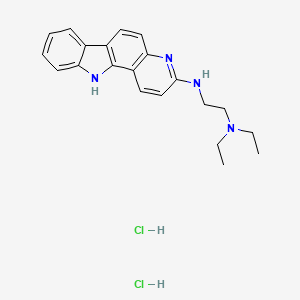
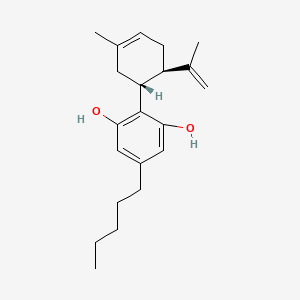

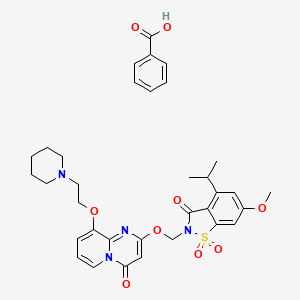
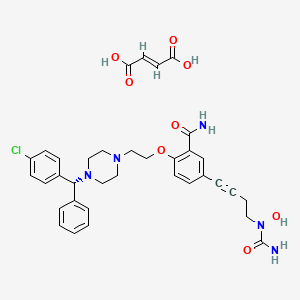
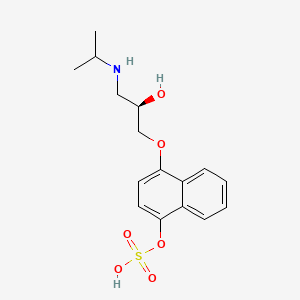
![(2E)-3-ethyl-2-[(2Z)-2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-5,6-dimethyl-1,3-benzoxazole;iodide](/img/structure/B12775782.png)



![[2-(Heptanoyloxymethyl)-2-(octanoyloxymethyl)-3-pentanoyloxypropyl] decanoate](/img/structure/B12775801.png)
